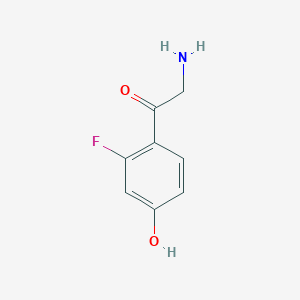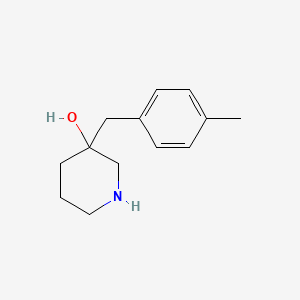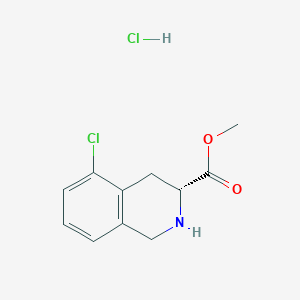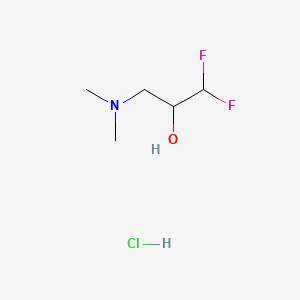
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is a chemical compound that features a dimethylamino group, two fluorine atoms, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor under controlled conditions. One common method involves the reaction of dimethylamine with 1,1-difluoro-2-propanol in the presence of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Applications De Recherche Scientifique
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: This compound has a similar structure but lacks the fluorine atoms and hydroxyl group.
Dimethylamine: A simpler compound with only the dimethylamino group and no additional functional groups.
Uniqueness
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C5H12ClF2NO |
|---|---|
Poids moléculaire |
175.60 g/mol |
Nom IUPAC |
3-(dimethylamino)-1,1-difluoropropan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-8(2)3-4(9)5(6)7;/h4-5,9H,3H2,1-2H3;1H |
Clé InChI |
HADWVTWUWXTOLG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


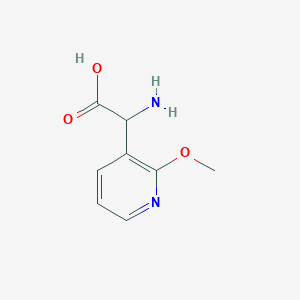


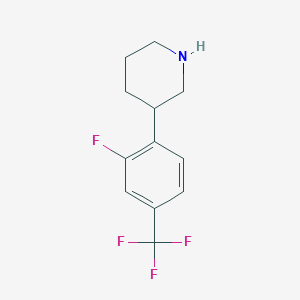

![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
